An In-Depth Technical Guide to the Proposed Synthesis of 1-Chloro-6-(5-(prop-1-ynyl)thiophen-2-yl)hexa-3,5-diyn-2-ol
An In-Depth Technical Guide to the Proposed Synthesis of 1-Chloro-6-(5-(prop-1-ynyl)thiophen-2-yl)hexa-3,5-diyn-2-ol
Abstract: This technical guide outlines a novel, plausible synthetic pathway for the complex polyacetylene compound, 1-Chloro-6-(5-(prop-1-ynyl)thiophen-2-yl)hexa-3,5-diyn-2-ol. As no direct synthesis protocol for this specific molecule is currently published, this document leverages established, high-yield organometallic cross-coupling reactions and classical organic transformations to construct the target molecule from commercially available precursors. The proposed strategy is centered on a convergent synthesis, involving the preparation of two key building blocks: a disubstituted thiophene core and a functionalized chloro-alkynol fragment, followed by their strategic coupling. This guide provides detailed, step-by-step experimental protocols, mechanistic insights, and data presentation designed for researchers and professionals in organic synthesis and drug development.
Introduction and Strategic Overview
The target molecule, 1-Chloro-6-(5-(prop-1-ynyl)thiophen-2-yl)hexa-3,5-diyn-2-ol, possesses a unique conjugated system comprising a thiophene ring and a hexadiyne chain, functionalized with both a chlorohydrin and a propynyl group.[1][2] Such polyacetylenic and thiophene-containing structures are of significant interest in materials science and medicinal chemistry due to their electronic properties and biological activities.[3][4][5][6][7][8]
The synthetic strategy is designed around a key Cadiot-Chodkiewicz cross-coupling reaction to form the central diyne linkage. This approach offers high selectivity and control over the construction of unsymmetrical diynes.[9][10][11] The synthesis is divided into three primary stages:
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Synthesis of Key Fragment A: Preparation of 2-bromoethynyl-5-(prop-1-ynyl)thiophene.
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Synthesis of Key Fragment B: Preparation of 1-chloro-but-3-yn-2-ol.
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Convergent Assembly: Copper-catalyzed Cadiot-Chodkiewicz coupling of Fragments A and B to yield the final product.
Retrosynthetic Analysis
The logical disconnection of the target molecule is illustrated below. The primary disconnection is across the C4-C5 diyne bond, leading back to a terminal alkyne (Fragment B) and a bromoalkyne (Fragment A). Fragment A is further disconnected at the thiophene-alkyne bonds, suggesting sequential Sonogashira couplings.
Caption: Retrosynthetic analysis of the target molecule.
Synthesis of Key Building Blocks
Fragment A: Synthesis of 2-Bromoethynyl-5-(prop-1-ynyl)thiophene
This multi-step synthesis begins with commercially available 2,5-dibromothiophene and utilizes sequential, regioselective Sonogashira cross-coupling reactions. The Sonogashira reaction is a robust method for forming carbon-carbon bonds between terminal alkynes and aryl halides, catalyzed by palladium and copper complexes.[12][13][14]
Overall Workflow:
Caption: Workflow for the synthesis of Fragment A.
Step 2.1.1: Monosubstitution via Sonogashira Coupling
Causality: The first Sonogashira coupling is performed with a slight excess of 2,5-dibromothiophene to favor monosubstitution and minimize the formation of the disubstituted byproduct.
| Reagent | Molar Mass ( g/mol ) | Moles | Equivalents | Amount |
| 2,5-Dibromothiophene | 241.93 | 0.05 | 1.2 | 12.1 g |
| Prop-1-yne | 40.07 | 0.042 | 1.0 | Gas, bubbled |
| Pd(PPh₃)₂Cl₂ | 701.90 | 0.00125 | 0.03 | 877 mg |
| Copper(I) Iodide (CuI) | 190.45 | 0.0025 | 0.06 | 476 mg |
| Triethylamine (TEA) | 101.19 | - | - | 150 mL |
| Tetrahydrofuran (THF) | 72.11 | - | - | 100 mL |
Protocol:
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To a dry, argon-purged three-neck flask, add 2,5-dibromothiophene, Pd(PPh₃)₂Cl₂, and CuI.
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Add anhydrous THF (100 mL) and triethylamine (150 mL).
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Cool the mixture to 0°C in an ice bath.
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Bubble prop-1-yne gas through the stirred solution for 1 hour.
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Allow the reaction to warm to room temperature and stir for 12 hours, monitoring by TLC.
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Upon completion, filter the mixture through a pad of Celite to remove the catalyst and amine salts.
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Concentrate the filtrate under reduced pressure.
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Purify the crude product by column chromatography (Silica gel, hexanes) to yield 2-bromo-5-(prop-1-ynyl)thiophene .
Step 2.1.2: Second Sonogashira Coupling
Causality: A protected alkyne, ethynyltrimethylsilane (TMS-acetylene), is used to prevent side reactions. The TMS group will be removed in the subsequent step.
Protocol:
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Using the product from Step 2.1.1, repeat the Sonogashira procedure described above.
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Substitute prop-1-yne with ethynyltrimethylsilane (1.1 equivalents).
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After workup and column chromatography (Silica gel, hexanes/EtOAc gradient), isolate 2-(prop-1-ynyl)-5-((trimethylsilyl)ethynyl)thiophene .
Step 2.1.3: Desilylation
Causality: The TMS protecting group is labile under basic conditions. A mild base like potassium carbonate in methanol is sufficient for clean removal.
Protocol:
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Dissolve the product from Step 2.1.2 in a 2:1 mixture of methanol and THF.
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Add potassium carbonate (K₂CO₃, 2.0 equivalents) and stir at room temperature for 3 hours.
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Monitor the reaction by TLC until the starting material is consumed.
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Neutralize the mixture with dilute aqueous HCl.
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Extract the product with diethyl ether, wash with brine, dry over MgSO₄, and concentrate to yield 2-ethynyl-5-(prop-1-ynyl)thiophene .[15] This product is used immediately in the next step.
Step 2.1.4: Bromination of Terminal Alkyne
Causality: The terminal alkyne is converted to the corresponding bromoalkyne, which is required for the Cadiot-Chodkiewicz coupling. N-Bromosuccinimide (NBS) in the presence of a catalytic amount of silver nitrate is a standard and effective method.
Protocol:
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Dissolve the terminal alkyne from Step 2.1.3 in acetone.
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Add N-Bromosuccinimide (NBS, 1.1 equivalents) and a catalytic amount of silver nitrate (AgNO₃, 0.1 equivalents).
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Stir the reaction in the dark at room temperature for 4-6 hours.
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After completion, pour the mixture into water and extract with pentane.
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Wash the organic layer, dry, and concentrate carefully under reduced pressure at low temperature to yield the final Fragment A: 2-bromoethynyl-5-(prop-1-ynyl)thiophene . This product is often used without further purification due to its potential instability.
Fragment B: Synthesis of 1-Chloro-but-3-yn-2-ol
This fragment is synthesized from commercially available propargyl alcohol.
Protocol:
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In a flask cooled to -78°C (dry ice/acetone bath), add a solution of n-butyllithium (1.1 equivalents) in hexanes to a stirred solution of propargyl alcohol (1.0 equivalent) in anhydrous THF.
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Stir for 30 minutes to form the lithium acetylide dianion.
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Add chloroacetaldehyde (1.2 equivalents) dropwise to the solution.
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Allow the reaction to slowly warm to room temperature and stir overnight.
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Quench the reaction carefully by adding saturated aqueous ammonium chloride.
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Extract the aqueous layer with ethyl acetate.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
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Purify by column chromatography (Silica gel, hexanes/EtOAc gradient) to yield Fragment B: 1-chloro-but-3-yn-2-ol .
Convergent Assembly: The Cadiot-Chodkiewicz Coupling
The final step involves the copper-catalyzed cross-coupling of the terminal alkyne (Fragment B) with the bromoalkyne (Fragment A). This reaction is a cornerstone for the synthesis of unsymmetrical 1,3-diynes.[9][10][16][17]
Mechanism Overview: The accepted mechanism involves the deprotonation of the terminal alkyne by a base to form a copper(I) acetylide. This species then undergoes oxidative addition with the bromoalkyne, followed by reductive elimination to form the diyne product and regenerate the copper(I) catalyst.[11]
Caption: Final assembly via Cadiot-Chodkiewicz coupling.
| Reagent | Molar Mass ( g/mol ) | Moles | Equivalents | Amount |
| Fragment A | ~241.0 | 0.01 | 1.0 | ~2.41 g |
| Fragment B | 104.53 | 0.011 | 1.1 | 1.15 g |
| Copper(I) Chloride (CuCl) | 98.99 | 0.001 | 0.1 | 99 mg |
| Hydroxylamine HCl | 69.49 | 0.002 | 0.2 | 139 mg |
| Ethylamine (70% aq.) | 45.08 | - | - | 20 mL |
| Methanol | 32.04 | - | - | 50 mL |
Protocol:
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To a flask charged with copper(I) chloride and hydroxylamine hydrochloride, add methanol (50 mL) and the aqueous ethylamine solution. Stir until a clear, colorless solution forms.
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Add Fragment B (1-chloro-but-3-yn-2-ol) to the catalyst solution.
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Add a solution of Fragment A in a small amount of THF dropwise over 30 minutes at room temperature.
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Stir the reaction for 4-8 hours. Monitor the reaction by TLC for the disappearance of the starting materials. A green-blue color may develop.
-
Once complete, pour the reaction mixture into a separatory funnel containing dilute HCl and diethyl ether.
-
Separate the layers and extract the aqueous phase twice more with diethyl ether.
-
Combine the organic extracts, wash with brine, dry over MgSO₄, and concentrate under reduced pressure.
-
Purify the final product via flash column chromatography (Silica gel, gradient of hexanes/ethyl acetate) to yield 1-Chloro-6-(5-(prop-1-ynyl)thiophen-2-yl)hexa-3,5-diyn-2-ol .
Characterization and Validation
The identity and purity of the final compound and all intermediates should be confirmed using standard analytical techniques:
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Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure, connectivity, and the absence of impurities.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) to confirm the exact molecular weight and elemental composition.
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Infrared Spectroscopy (IR): To identify key functional groups, such as the O-H stretch of the alcohol, the C≡C stretches of the alkynes, and C-Cl vibrations.
Safety and Handling
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Alkynes: Low molecular weight alkynes like propyne are flammable gases. Bromoalkynes can be unstable and should be handled with care, avoiding heat and light.
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Organometallic Reagents: n-Butyllithium is pyrophoric and reacts violently with water. All reactions involving organometallic reagents must be conducted under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents.
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Solvents and Reagents: Standard laboratory precautions should be taken. Handle chlorinated solvents and reagents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
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